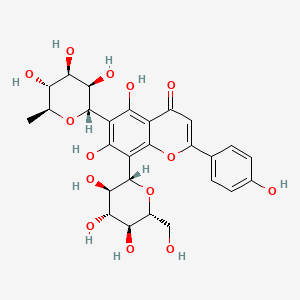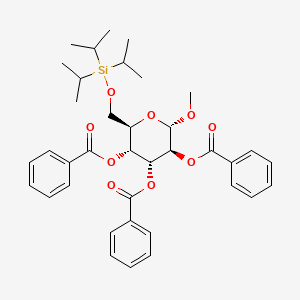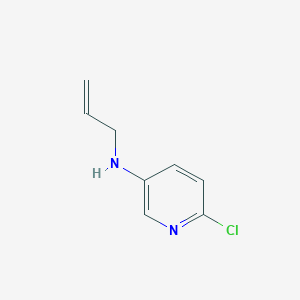
(Pyr11)-Amyloid b-Protein (11-40)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Pyr11)-Amyloid b-Protein (11-40)” is a peptide that has garnered immense attention in the scientific community due to its potential implications in various fields of research and industry. It is available in the form of a white lyophilized powder .
Synthesis Analysis
The synthesis of “(Pyr11)-Amyloid b-Protein (11-40)” involves standard chemical peptide synthesis, peptide modification, peptide libraries, and recombinant peptide expression .Molecular Structure Analysis
The molecular formula of “(Pyr11)-Amyloid b-Protein (11-40)” is C143H226N38O39S. It has a molecular weight of 3133.6 g/mol.Physical And Chemical Properties Analysis
“(Pyr11)-Amyloid b-Protein (11-40)” is a white lyophilized powder . Its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
1. Role in Alzheimer's Disease
Amyloid β-protein, particularly its truncated forms like (Pyr11)-Amyloid β-Protein (11-40), is closely linked to Alzheimer's disease. These peptides are present in the neuritic plaques, neurofibrillary tangles, and cerebrovascular deposits in patients with Alzheimer's disease and Down's syndrome, suggesting a potential role in the disease's pathogenesis (Tanzi et al., 1988).
2. Interaction with Cellular Proteins
The (Pyr11)-Amyloid β-Protein (11-40) and similar peptides show specific interaction with various proteins, such as X11 protein. The phosphotyrosine-binding domain (PTB) of the X11 protein binds to regions of β-amyloid precursor protein (βAPP) involved in receptor internalization, suggesting a mechanism by which amyloid β-protein could influence cellular processes (Zhang et al., 1997).
3. Modulation of Amyloid Precursor Protein Metabolism
Studies have shown that X11α, a neuronal cytosolic adaptor protein, binds to the amyloid precursor protein (APP) and regulates its metabolism. This interaction affects the generation of soluble APP and Aβ peptides, including Aβ40 and Aβ42, which are components of amyloid plaques in Alzheimer’s disease brain (Borg et al., 1998).
4. Oligomer Formation and Toxicity
The (Pyr11)-Amyloid β-Protein (11-40) has been studied for its role in oligomer formation, which is linked to toxicity in Alzheimer’s disease. The truncated forms of this peptide have shown increased oligomerization propensity and distinct structural characteristics compared to the full-length peptides, which might be related to their increased toxicity (Meral & Urbanc, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-3-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H226N38O39S/c1-24-78(19)117(138(214)154-65-106(188)160-92(52-70(3)4)128(204)166-91(48-51-221-23)126(202)175-111(72(7)8)136(212)152-62-104(186)150-63-108(190)174-113(74(11)12)141(217)179-116(77(17)18)143(219)220)181-142(218)118(79(20)25-2)180-120(196)80(21)157-105(187)64-151-121(197)86(40-32-34-49-144)163-132(208)98(58-102(147)184)170-135(211)100(67-182)161-107(189)66-153-137(213)112(73(9)10)176-134(210)99(59-110(193)194)171-124(200)90(44-47-109(191)192)162-119(195)81(22)158-127(203)94(54-82-36-28-26-29-37-82)168-129(205)95(55-83-38-30-27-31-39-83)172-139(215)115(76(15)16)178-133(209)93(53-71(5)6)167-122(198)87(41-33-35-50-145)164-123(199)89(42-45-101(146)183)165-130(206)96(56-84-60-148-68-155-84)169-131(207)97(57-85-61-149-69-156-85)173-140(216)114(75(13)14)177-125(201)88-43-46-103(185)159-88/h26-31,36-39,60-61,68-81,86-100,111-118,182H,24-25,32-35,40-59,62-67,144-145H2,1-23H3,(H2,146,183)(H2,147,184)(H,148,155)(H,149,156)(H,150,186)(H,151,197)(H,152,212)(H,153,213)(H,154,214)(H,157,187)(H,158,203)(H,159,185)(H,160,188)(H,161,189)(H,162,195)(H,163,208)(H,164,199)(H,165,206)(H,166,204)(H,167,198)(H,168,205)(H,169,207)(H,170,211)(H,171,200)(H,172,215)(H,173,216)(H,174,190)(H,175,202)(H,176,210)(H,177,201)(H,178,209)(H,179,217)(H,180,196)(H,181,218)(H,191,192)(H,193,194)(H,219,220)/t78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXXUMLEJRQLQZ-JUNKFJHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H226N38O39S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3133.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyr11)-Amyloid b-Protein (11-40) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

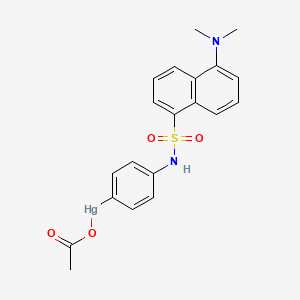
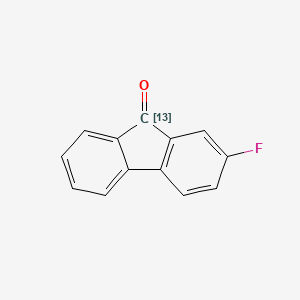
![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)
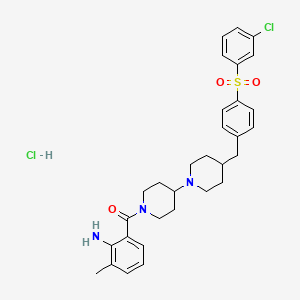
![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)
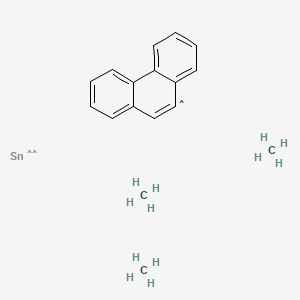
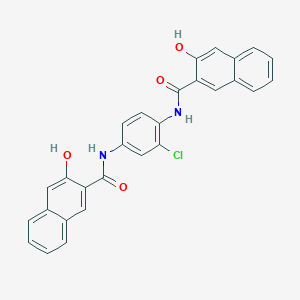
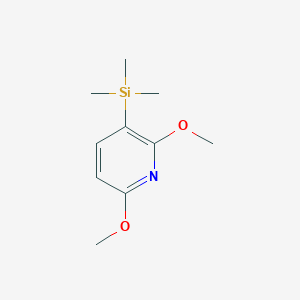

![2,4-dichloro-1-[(Z)-2-chloro-1-(ethoxy-methoxy-oxidophosphaniumyl)oxyethenyl]benzene](/img/structure/B1494800.png)
![9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-1H-benzo[f][2]benzofuran-3-one](/img/structure/B1494804.png)
